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Compound of Interest

Cholesterol-PEG-Folate (MW
1000)

cat. No.: B13716090

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the formulation, loading, and characterization of
small interfering RNA (siRNA) into liposomes functionalized with Cholesterol, Polyethylene
Glycol (PEG), and Folate for targeted delivery to cells overexpressing the folate receptor.

Introduction

Liposomal nanoparticles are a versatile platform for the delivery of therapeutic nucleic acids
such as siRNA. Their lipid bilayer structure can protect the siRNA from degradation in the
bloodstream and facilitate cellular uptake. The inclusion of cholesterol enhances liposomal
stability, while PEGylation ("stealth" technology) reduces clearance by the reticuloendothelial
system, thereby prolonging circulation time. The addition of a folate ligand on the distal end of
the PEG chain allows for active targeting of cancer cells and other pathological cells that
overexpress the folate receptor, leading to enhanced cellular uptake via receptor-mediated
endocytosis.

Experimental Protocols
Protocol 1: Preparation of Cholesterol-PEG-Folate
Liposomes using Thin-Film Hydration
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This protocol describes the formation of unilamellar liposomes using the thin-film hydration
method, followed by extrusion for size homogenization.

Materials:

 Cationic lipid (e.g., DOTAP - 1,2-dioleoyl-3-trimethylammonium-propane)

o Helper lipid (e.g., DOPE - 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)
e Cholesterol

o DSPE-PEG(2000) (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-
[methoxy(polyethylene glycol)-2000])

o Folate-PEG-DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[folate(polyethylene
glycol)-2000])

e Chloroform

e Methanol

» Nuclease-free water or buffer (e.g., PBS)

» Round-bottom flask

» Rotary evaporator

o Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:

e Lipid Film Formation:

1. In a round-bottom flask, dissolve the cationic lipid, helper lipid, cholesterol, DSPE-PEG,
and Folate-PEG-DSPE in a chloroform:methanol solvent mixture. A common molar ratio is
approximately 50:10:38.5:1.5 for the core lipids, with a small percentage (e.g., 1-5 mol%)
of PEGylated lipids.
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2. Attach the flask to a rotary evaporator.

3. Rotate the flask in a water bath set above the transition temperature of the lipids to
evaporate the organic solvent under reduced pressure.

4. A thin, uniform lipid film will form on the inner surface of the flask. Continue to dry the film
under vacuum for at least 1 hour to remove any residual solvent.[1][2][3]

e Hydration:

1. Hydrate the lipid film with a nuclease-free aqueous buffer (e.g., PBS) by adding the buffer
to the flask.[1][2]

2. Agitate the flask by vortexing or gentle shaking to disperse the lipid film, resulting in the
formation of multilamellar vesicles (MLVs).[4]

o Extrusion:

1. To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

[1]

2. Pass the suspension through polycarbonate membranes with a specific pore size (e.g.,
100 nm) multiple times (e.g., 10-20 passes) using a lipid extruder. This will result in a
suspension of small unilamellar vesicles (SUVS).

3. Store the prepared liposomes at 4°C.

Protocol 2: Loading of siRNA into Pre-formed
Liposomes (Passive Loading)

This protocol details the complexation of negatively charged siRNA with pre-formed cationic
liposomes.

Materials:
e Prepared Cholesterol-PEG-Folate liposomes

¢ SiRNA stock solution in nuclease-free buffer
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¢ Nuclease-free water or buffer for dilution
Procedure:

 Dilute the pre-formed cationic liposomes and the siRNA solution separately in a suitable
nuclease-free buffer.

o Add the siRNA solution to the diluted liposome suspension dropwise while gently vortexing.
The electrostatic interactions between the cationic lipids and the anionic siRNA will lead to
the formation of lipoplexes.

 Incubate the mixture at room temperature for 15-30 minutes to allow for stable complex
formation.[4][5]

e The siRNA-loaded liposomes are now ready for characterization and in vitro/in vivo
applications.

Protocol 3: Characterization of siRNA-loaded Liposomes

1. Particle Size and Zeta Potential:
e Method: Dynamic Light Scattering (DLS).
e Procedure:
o Dilute the siRNA-loaded liposome suspension in nuclease-free water or buffer.

o Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using a
Zetasizer. A PDI value below 0.3 indicates a homogenous population.

o Measure the zeta potential to determine the surface charge of the liposomes. Cationic
liposomes will have a positive zeta potential, which may be slightly reduced after sSiRNA
complexation.[1][6]

2. siRNA Encapsulation Efficiency:

e Method: Quant-iT RiboGreen Assay.[7][8]
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e Procedure:

o

Prepare a standard curve of known siRNA concentrations.

o To determine the amount of unencapsulated siRNA, mix an aliquot of the siRNA-loaded
liposome suspension with the RiboGreen reagent and measure the fluorescence
(Excitation: ~480 nm, Emission: ~520 nm).[9]

o To determine the total SIRNA amount, lyse a separate aliquot of the liposome suspension
using a detergent (e.g., 1% Triton X-100) to release the encapsulated siRNA.[8][9] Then,
add the RiboGreen reagent and measure the fluorescence.

o Calculate the encapsulation efficiency (EE%) using the following formula: EE% = [(Total
SiRNA - Unencapsulated siRNA) / Total siRNA] x 100.[10]

Quantitative Data Summary

The following tables summarize typical quantitative data for siRNA-loaded liposomes based on
published literature. The exact values will vary depending on the specific lipid composition and
preparation method.
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Liposome Mean Patrticle Polydispersity

Formulation Size (nm)

Index (PDI)

Zeta Potential
(mV)

Reference

Cationic
Liposomes
(DOTAP/DOPE/

Cholesterol)

147.5 +2.89

<0.3

+12.26 + 0.54 [1]

PEGylated
Liposomes (1 129.7
mol% PEG)

<0.3

+253+1.0 [6]

PEGylated
Liposomes (5 147.2
mol% PEG)

<0.3

+17.3+0.6 [6]

HAPC-
Chol/DOPE with
1 mol% FA-
PEG2000

90 - 110

0.21-0.26

+35 - 47 [4]

OH-Chol/DOPE
with 1 mol% FA- 84 - 110
PEG2000

0.17-0.31

+34 - 47 [4]

Formulation Parameter

Encapsulation Efficiency (%) Reference

Cationic Liposomes > 90% [8]
Neutral Viscous Core
_ ~75% [11]
Liposomes
Liposome-Protamine- )
High [12]

Hyaluronic Acid NPs

Lipoplexes with high N/P ratio

> 70% serum retention

[1]

Visualizations
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Liposome Preparation

1. Dissolve Lipids in Organic Solvent

\

2. Form Thin Lipid Film (Rotary Evaporation)

\

3. Hydrate Film with Aqueous Buffer

A\

4. Extrude for Size Homogenization

siRNA‘ioading

5. Mix Liposomes with siRNA Solution

\

6. Incubate for Complex Formation

Characterization

\ \

7. Measure Size & Zeta Potential (DLS) 8. Determine Encapsulation Efficiency (RiboGreen Assay)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Development and Characterization of siRNA Lipoplexes: Effect of Different Lipids, In Vitro
Evaluation in Cancerous Cell Lines and In Vivo Toxicity Study - PMC [pmc.ncbi.nlm.nih.gov]

e 2. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics
[insidetx.com]

o 3. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin
film dispersed hydr... [protocols.io]

» 4. Effect of Cationic Lipid Type in Folate-PEG-Modified Cationic Liposomes on Folate
Receptor-Mediated siRNA Transfection in Tumor Cells - PMC [pmc.ncbi.nim.nih.gov]

o 5. Effects of PEG anchors in PEGylated siRNA lipoplexes on in vitro gene-silencing effects
and siRNA biodistribution in mice - PMC [pmc.ncbi.nim.nih.gov]

o 6. researchgate.net [researchgate.net]
e 7. abpbio.com [abpbio.com]

» 8. Acareful look at lipid nanoparticle characterization: analysis of benchmark formulations for
encapsulation of RNA cargo size gradient - PMC [pmc.ncbi.nlm.nih.gov]

e 9. liposomes.ca [liposomes.ca]
e 10. researchgate.net [researchgate.net]

e 11. Viscous Core Liposomes Increase siRNA Encapsulation and Provides Gene Inhibition
When Slightly Positively Charged - PMC [pmc.ncbi.nlm.nih.gov]

e 12. Preparation and Characterization of SiRNA-Loaded Liposomes - PubMed
[pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Application Notes and Protocols for Loading siRNA into
Cholesterol-PEG-Folate Liposomes]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13716090#protocol-for-loading-sirna-into-cholesterol-
peg-folate-liposomes]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b13716090?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC4245436/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4245436/
https://insidetx.com/resources/reviews/mastering-thin-film-hydration-method-for-liposome-and-lipid-nanoparticle-formulation/
https://insidetx.com/resources/reviews/mastering-thin-film-hydration-method-for-liposome-and-lipid-nanoparticle-formulation/
https://www.protocols.io/view/liposome-synthesis-protocol-synthesis-of-cationic-dm6gpjyx1gzp/v2
https://www.protocols.io/view/liposome-synthesis-protocol-synthesis-of-cationic-dm6gpjyx1gzp/v2
https://pmc.ncbi.nlm.nih.gov/articles/PMC6523911/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6523911/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7533518/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7533518/
https://www.researchgate.net/figure/Particle-characterization-of-sirNA-loaded-liposomes_tbl1_51840981
https://www.abpbio.com/wp-content/uploads/2024/06/Technical-note-N025.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10824725/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10824725/
https://www.liposomes.ca/publications/2010s/Chen%20et%20al%202016%20-%20Influence%20of%20particle%20size%20on%20the%20in%20vivo%20potency%20of%20lipid%20nanoparticle%20formulations%20of%20siRNA.pdf
https://www.researchgate.net/figure/The-characterization-of-liposomes-Notes-A-The-size-determination-of-targeted-siRNA_fig2_343438954
https://pmc.ncbi.nlm.nih.gov/articles/PMC8066317/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8066317/
https://pubmed.ncbi.nlm.nih.gov/33928575/
https://pubmed.ncbi.nlm.nih.gov/33928575/
https://www.benchchem.com/product/b13716090#protocol-for-loading-sirna-into-cholesterol-peg-folate-liposomes
https://www.benchchem.com/product/b13716090#protocol-for-loading-sirna-into-cholesterol-peg-folate-liposomes
https://www.benchchem.com/product/b13716090#protocol-for-loading-sirna-into-cholesterol-peg-folate-liposomes
https://www.benchchem.com/product/b13716090#protocol-for-loading-sirna-into-cholesterol-peg-folate-liposomes
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13716090?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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